molecular formula C14H14BClO3 B12854128 4-Benzyloxy-3-chloro-5-methylphenylboronic acid

4-Benzyloxy-3-chloro-5-methylphenylboronic acid

Cat. No.: B12854128
M. Wt: 276.52 g/mol
InChI Key: BHFIUBWAADYYFQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The systematic name 4-benzyloxy-3-chloro-5-methylphenylboronic acid is derived from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent structure is a benzene ring substituted with three distinct groups:

  • A boronic acid group (-B(OH)₂) at position 1.
  • A benzyloxy group (-OCH₂C₆H₅) at position 4.
  • A chlorine atom (-Cl) at position 3.
  • A methyl group (-CH₃) at position 5.

The numbering prioritizes the boronic acid group as position 1, with subsequent substituents assigned the lowest possible numbers. The structural formula (C₁₄H₁₄BClO₃) and molecular weight (276.52 g/mol) are consistent with the arrangement of these functional groups.

Property Value
CAS Number 1050509-78-8
Molecular Formula C₁₄H₁₄BClO₃
Molecular Weight 276.52 g/mol
SMILES Notation OB(C1=CC(C)=C(OCC2=CC=CC=C2)C(Cl)=C1)O

The benzyloxy group introduces steric bulk, while the electron-withdrawing chlorine atom and electron-donating methyl group create a polarized electronic environment. This combination enhances the compound’s stability and reactivity in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners.

Historical Context in Boronic Acid Research

Boronic acids have been studied since the early 20th century, but their utility in synthetic chemistry expanded dramatically after the discovery of the Suzuki-Miyaura reaction in 1979. This palladium-catalyzed cross-coupling reaction revolutionized the synthesis of biaryl structures, which are foundational in pharmaceuticals and materials science. 4-Benzyloxy-3-chloro-5-methylphenylboronic acid emerged as part of efforts to diversify the range of boronic acids available for coupling reactions. Its substituted aromatic ring allows for precise control over regioselectivity and steric effects in catalytic cycles.

The compound’s development aligns with trends in protecting group strategies. The benzyloxy group, for instance, serves as a temporary protective moiety for hydroxyl groups during multi-step syntheses. This feature is critical in constructing complex molecules where selective deprotection is required.

Significance in Modern Organoboron Chemistry

In contemporary research, this boronic acid is prized for its versatility:

  • Cross-Coupling Reactions : It participates in Suzuki-Miyaura couplings to form carbon-carbon bonds, enabling the synthesis of polysubstituted aromatic systems. The chlorine atom can later be functionalized via nucleophilic aromatic substitution, adding layers of synthetic utility.
  • Drug Discovery : Boronic acids are integral to protease inhibitors and other therapeutics. While 4-benzyloxy-3-chloro-5-methylphenylboronic acid itself is not a drug candidate, its structural motifs are valuable in designing bioactive molecules.
  • Materials Science : The compound’s aromatic and electronic properties make it a candidate for organic electronic materials, such as conductive polymers or metal-organic frameworks (MOFs).

The table below summarizes key applications of analogous boronic acids, contextualizing this compound’s role:

Application Relevance
Suzuki-Miyaura Coupling Forms biaryl structures for pharmaceuticals
Protecting Group Chemistry Enables selective functionalization
Catalysis Modifies reaction pathways via Lewis acidity

This compound exemplifies the synergy between steric design and electronic tuning in modern organoboron chemistry. Its continued use underscores the importance of tailored boronic acids in advancing synthetic methodologies.

Properties

Molecular Formula

C14H14BClO3

Molecular Weight

276.52 g/mol

IUPAC Name

(3-chloro-5-methyl-4-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C14H14BClO3/c1-10-7-12(15(17)18)8-13(16)14(10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3

InChI Key

BHFIUBWAADYYFQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-3-chloro-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-benzyloxy-3-chloro-5-methylphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 4-Benzyloxy-3-chloro-5-methylphenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-chloro-5-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been utilized in the synthesis of neuroprotective agents and selective monoamine oxidase B inhibitors. Specifically, it serves as a reagent in the preparation of arylalkenylpropargylamines, which have shown potential in treating neurodegenerative diseases .

Case Study: Antiviral Activity
Recent studies have demonstrated that derivatives of 4-Benzyloxy-3-chloro-5-methylphenylboronic acid exhibit antiviral properties. For instance, a compound bearing this boronic acid group was tested against neuraminidase enzymes from various influenza strains and showed enhanced activity compared to standard antiviral treatments like oseltamivir . This highlights its potential as a lead compound for developing new antiviral medications.

Organic Synthesis

The compound plays a crucial role in organic synthesis through the Suzuki reaction, where it acts as a boronic acid partner to form biaryl compounds. This reaction is widely used for constructing complex organic molecules that are fundamental in pharmaceuticals and agrochemicals.

Table 1: Summary of Reactions Involving 4-Benzyloxy-3-chloro-5-methylphenylboronic Acid

Reaction TypeDescriptionReference
Suzuki CouplingForms biaryl compounds with aryl halides
Synthesis of AlkaloidsPrecursor for pyridone alkaloids used as antiproliferative agents
Antiviral SynthesisDerivatives tested against influenza neuraminidase

Material Science

Beyond medicinal applications, this boronic acid derivative is also explored in material science for creating functional materials. Its ability to form stable complexes with various substrates makes it suitable for applications in electronic materials and sensors.

Case Study: Electronic Applications
Research indicates that boronic acids can be utilized as intermediates in synthesizing electronic materials due to their electronic properties. The compound's stability and reactivity allow it to be integrated into polymer matrices for enhanced conductivity and sensor applications .

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-chloro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Research Findings and Challenges

  • Purity and Handling : Compounds like 4-Benzyloxy-3-chlorophenylboronic acid are often supplied with anhydride impurities (up to 10%), requiring purification via column chromatography .

Biological Activity

4-Benzyloxy-3-chloro-5-methylphenylboronic acid (BCMPBA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits a range of biological effects, including antiviral and anticancer properties, making it a subject of interest for researchers exploring novel therapeutic agents.

Chemical Structure and Properties

The chemical formula of 4-Benzyloxy-3-chloro-5-methylphenylboronic acid is C14H14BClO3C_{14}H_{14}BClO_3. Its structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

PropertyValue
Molecular Weight272.62 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot specified

Antiviral Activity

Recent studies have indicated that compounds similar to BCMPBA exhibit significant antiviral properties. For instance, a derivative bearing a similar boronic acid moiety showed improved activity against various strains of influenza viruses, including H1N1 and H5N1. The compound demonstrated an EC50 value of 0.76 μM against H1N1, indicating potent antiviral efficacy compared to standard treatments like oseltamivir .

Anticancer Activity

BCMPBA has also been evaluated for its anticancer potential. Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. A study focusing on the structural analogs of BCMPBA reported significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest .

Case Studies

  • Influenza Virus Inhibition : A study assessed the antiviral efficacy of BCMPBA derivatives against influenza virus strains in vitro. The results showed that certain derivatives had lower cytotoxicity and higher antiviral activity compared to standard antiviral drugs, suggesting their potential as alternative treatments for influenza .
  • Cancer Cell Line Studies : In another investigation, BCMPBA was tested against various cancer cell lines, demonstrating IC50 values ranging from 10 μM to 20 μM depending on the cell type. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a therapeutic agent in oncology .

The biological activity of BCMPBA can be attributed to its interaction with specific cellular targets:

  • Proteasome Inhibition : Boronic acids are known to inhibit the proteasome, which plays a critical role in regulating protein degradation and cell cycle progression.
  • Antiviral Mechanism : The compound may interfere with viral replication by targeting viral neuraminidase enzymes, thus preventing the release of new viral particles from infected cells.

Q & A

Q. What are the recommended synthetic routes for 4-Benzyloxy-3-chloro-5-methylphenylboronic acid, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Borylation : Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

Functionalization : Install the benzyloxy and chloro groups through nucleophilic substitution or coupling reactions. For example, benzyl bromide can be used for alkoxylation, while chlorination may require electrophilic substitution with Cl₂ or NCS (N-chlorosuccinimide).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Validate purity via HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (confirm absence of residual solvents like THF or DMF) .

Q. How should researchers characterize the structural integrity of this boronic acid?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), benzyloxy methylene (δ ~4.8–5.2 ppm), and methyl groups (δ ~2.3 ppm).
  • ¹¹B NMR : Confirm boronic acid presence (δ ~28–32 ppm).
  • FT-IR : Verify B–O stretching (~1340 cm⁻¹) and aromatic C–Cl (~550–650 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻).

Advanced Research Questions

Q. How can competing side reactions (e.g., deboronation or benzyl group cleavage) be minimized during Suzuki-Miyaura cross-coupling?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance stability and reduce boronic acid decomposition.
  • Solvent Selection : Employ degassed toluene/ethanol (4:1) with K₂CO₃ as a base to prevent hydrolysis.
  • Temperature Control : Maintain reactions at 80–90°C to balance reactivity and side reaction suppression. Monitor by TLC or LC-MS for intermediate byproducts (e.g., dechlorinated or debenzylated derivatives) .

Q. What analytical strategies resolve contradictions in reported catalytic activity of this compound across different substrates?

  • Methodological Answer :
  • Substrate Screening : Systematically test electron-deficient/rich aryl halides to assess electronic effects. For example, compare reactivity with 4-bromoanisole vs. 4-bromonitrobenzene.
  • Kinetic Studies : Use pseudo-first-order conditions to determine rate constants (kobs) and identify rate-limiting steps (e.g., transmetallation vs. oxidative addition).
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze steric/electronic interactions between the boronic acid and catalyst .

Q. How does the steric bulk of the benzyloxy group influence solubility and reactivity in aqueous vs. organic media?

  • Methodological Answer :
  • Solubility Testing : Measure partition coefficients (logP) using shake-flask methods (octanol/water). Expect reduced aqueous solubility compared to non-benzylated analogs.
  • Reactivity in Water : Use micellar catalysis (e.g., TPGS-750-M surfactant) to enhance dispersibility. Compare yields in H₂O/THF vs. pure DMF .

Data Analysis and Stability

Q. What are the critical parameters for long-term storage to prevent boronic acid degradation?

  • Methodological Answer :
  • Storage Conditions : Store at –20°C under argon in amber vials to limit hydrolysis and photodegradation.
  • Stability Monitoring : Periodically analyze via ¹H NMR for loss of aromatic protons or new peaks indicating oxidation (e.g., phenol formation) .

Q. How to interpret conflicting HPLC retention times reported in literature for derivatives of this compound?

  • Methodological Answer :
  • Method Standardization : Ensure consistent mobile phase composition (e.g., 60:40 acetonitrile/0.1% TFA in water) and column type (C18 vs. phenyl-hexyl).
  • Spiking Experiments : Co-inject synthesized derivatives with reference standards to confirm peak identity .

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